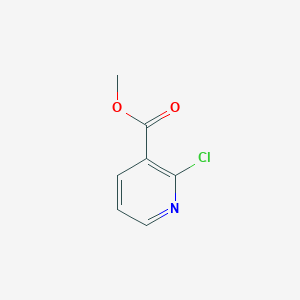![molecular formula C21H16N2O5 B185362 N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide CAS No. 6103-21-5](/img/structure/B185362.png)
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide, also known as Furosemide, is a potent diuretic drug that is widely used to treat hypertension and edema. Furosemide has been the subject of extensive scientific research due to its efficacy in treating a range of conditions.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has been extensively studied for its therapeutic effects in treating hypertension, edema, and congestive heart failure. It has also been shown to have anti-inflammatory and antitumor properties. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is commonly used in clinical research studies to investigate its efficacy in treating various conditions.
Wirkmechanismus
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide works by inhibiting the sodium-potassium-chloride transporter in the loop of Henle in the kidneys, which leads to increased excretion of sodium, chloride, and water. This results in a decrease in blood volume and a reduction in blood pressure. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemische Und Physiologische Effekte
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has several biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, which leads to a decrease in blood volume and blood pressure. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide also increases the excretion of potassium, which can lead to hypokalemia. In addition, N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and antitumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is widely used in laboratory experiments due to its well-established mechanism of action and efficacy in treating hypertension and edema. However, N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has limitations in laboratory experiments due to its potential for causing hypokalemia and other electrolyte imbalances.
Zukünftige Richtungen
There are several future directions for research on N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide. One area of interest is investigating the potential for N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide to treat other conditions, such as acute kidney injury and chronic kidney disease. Another area of interest is exploring the use of N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide's anti-inflammatory and antitumor properties.
Conclusion:
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is a potent diuretic drug that has been extensively studied for its therapeutic effects in treating hypertension, edema, and congestive heart failure. It has also been shown to have anti-inflammatory and antitumor properties. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is commonly used in clinical research studies to investigate its efficacy in treating various conditions. While N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has limitations in laboratory experiments, there are several future directions for research on this important drug.
Synthesemethoden
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is synthesized by reacting 3-methoxybenzoic acid with ethyl 4-aminobenzoate in the presence of thionyl chloride. The resulting compound is then reacted with 2-furoyl chloride to produce N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide.
Eigenschaften
CAS-Nummer |
6103-21-5 |
|---|---|
Produktname |
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide |
Molekularformel |
C21H16N2O5 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-26-18-12-14(8-9-15(18)23-20(24)17-7-4-10-27-17)22-21(25)19-11-13-5-2-3-6-16(13)28-19/h2-12H,1H3,(H,22,25)(H,23,24) |
InChI-Schlüssel |
PDMRBSNNLYFDHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
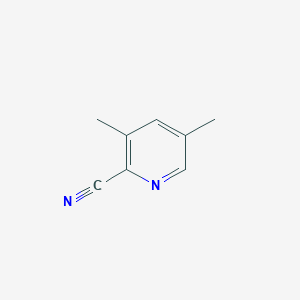
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)

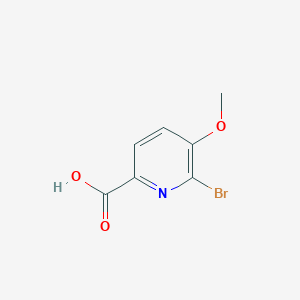
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)

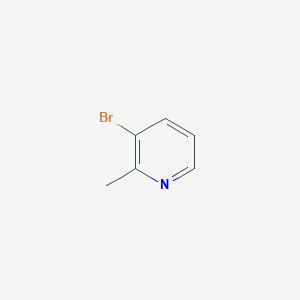
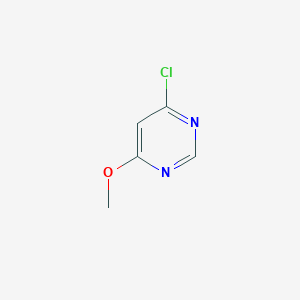
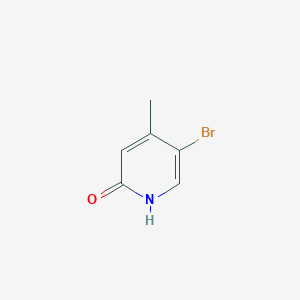

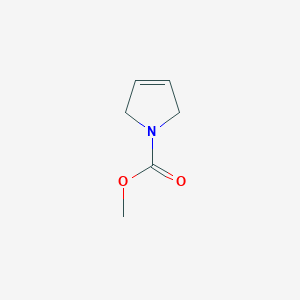
![11H-benzo[b]fluoren-11-one](/img/structure/B185303.png)
